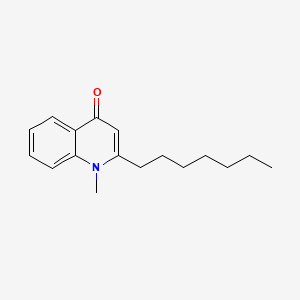
Schinifolina
Descripción general
Descripción
Schinifoline is a member of quinolines and a natural product found in Zanthoxylum simulans and Zanthoxylum schinifolium . It is a 4-quinolinone alkaloid with antibacterial, insecticidal, antitumor, and other biological activities .
Synthesis Analysis
The synthesis of Schinifoline has been studied in the context of its effects on Candida albicans in Caenorhabditis elegans . The study extracted RNA from uninfected C. elegans, C. elegans infected with C. albicans, and C. elegans infected with C. albicans and treated with 100 mg/l schinifoline .Molecular Structure Analysis
Schinifoline has a molecular formula of C17H23NO . It is a 4-quinolinone derivative . The structure of Schinifoline has been depicted in various studies .Chemical Reactions Analysis
Schinifoline has been found to regulate lysosomal pathway-related genes that accelerate the metabolism and degradation of abnormal proteins . This regulation inhibits the negative effects of C. albicans in vivo .Physical And Chemical Properties Analysis
Schinifoline has a molecular weight of 257.37 g/mol . It has a coefficient of determination of ≥0.9990 . The exact mass and monoisotopic mass of Schinifoline are 257.177964357 g/mol .Aplicaciones Científicas De Investigación
Análisis de Alimentos
La Schinifolina se ha utilizado en el análisis simultáneo de Bergapten y this compound en semillas de Zanthoxylum schinifolium . Esto se logró utilizando cromatografía líquida de alta resolución con un detector de matriz de diodos (HPLC-PDA) y sistemas de cromatografía líquida de ultra rendimiento con espectrometría de masas en tándem (UPLC-MS/MS) . Este método analítico mejorará el control de calidad de las semillas de Z. schinifolium .
Efecto Radiosensibilizador
Se ha encontrado que la this compound tiene un efecto radiosensibilizador en las células de cáncer de pulmón de células no pequeñas humanas A549 . Los resultados del estudio mostraron que la this compound mejoró la radiosensibilidad de las células A549 cuando se aplicó antes de la irradiación con 60 Co γ .
Actividad Citotóxica
Se cree que la this compound, un derivado de la 4-quinolinona, tiene actividad citotóxica . Las moieties de 4-quinolinona a menudo se utilizan como inhibidores de la polimerización de la tubulina, inhibidores enzimáticos heterogéneos y agentes antiplaquetarios .
Inducción de Apoptosis
Se ha encontrado que la this compound induce apoptosis en las células . Los datos citométricos de flujo indicaron que el tratamiento con this compound antes de la irradiación aumentó la fase G2/M, mejorando así la radiosensibilidad de A549, lo que condujo a la apoptosis celular .
Efectos Antiinflamatorios
Se ha informado que las especies de Zanthoxylum, de las cuales se ha aislado la this compound, tienen efectos antiinflamatorios .
Efectos Antimicrobianos
Se ha informado que las especies de Zanthoxylum, de las cuales se ha aislado la this compound, tienen efectos antimicrobianos .
Efectos Anticancerígenos
Se ha informado que las especies de Zanthoxylum, de las cuales se ha aislado la this compound, tienen efectos anticancerígenos .
Efectos Hepatoprotectores
Se ha informado que las especies de Zanthoxylum, de las cuales se ha aislado la this compound, tienen efectos hepatoprotectores .
Mecanismo De Acción
Target of Action
Schinifoline primarily targets cancer cells and fungal cells. In cancer cells, it interacts with tubulin, a protein involved in cell division . In fungal cells, it targets the growth and biofilm formation of Candida albicans .
Mode of Action
Schinifoline interacts with its targets and induces changes in their function. In cancer cells, it acts as a tubulin polymerization inhibitor . This inhibits the formation of microtubules, structures necessary for cell division, thereby inhibiting the proliferation of cancer cells . In fungal cells, it suppresses the transition of Candida albicans from yeast to hyphae .
Biochemical Pathways
Schinifoline affects several biochemical pathways. It regulates lysosomal pathway-related genes, accelerating the metabolism and degradation of abnormal proteins . This inhibits the negative effects of Candida albicans in vivo . In cancer cells, it enhances radiosensitivity, affecting the cell cycle and inducing apoptosis .
Pharmacokinetics
It’s known that schinifoline exhibits cytotoxicity on a549 cells, a type of lung cancer cell, with ic50 values of 337 ± 24, 219 ± 19 and 168 ± 22 μg/mL, respectively, after 6, 12, 24 h treatment with different concentrations .
Result of Action
The action of Schinifoline results in significant cellular and molecular effects. In cancer cells, it enhances radiosensitivity, inhibits cell proliferation, and induces apoptosis . In fungal cells, it significantly inhibits the growth and biofilm formation of Candida albicans .
Action Environment
The action of Schinifoline can be influenced by environmental factors. For instance, the concentration of Schinifoline plays a crucial role in its efficacy. Studies have shown that 100 and 200 mg/L of Schinifoline could significantly inhibit the growth and biofilm formation of Candida albicans . .
Direcciones Futuras
Schinifoline has shown promising results in the treatment of Candida albicans infections . Its radiosensitizing effect on human non-small cell lung cancer A549 cells has also been investigated . These findings advance our understanding of the molecular mechanisms underlying Schinifoline inhibition of C. albicans . Future research could focus on further exploring these mechanisms and potential applications in treating various diseases.
Propiedades
IUPAC Name |
2-heptyl-1-methylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-3-4-5-6-7-10-14-13-17(19)15-11-8-9-12-16(15)18(14)2/h8-9,11-13H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUSLQJBGQJQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230391 | |
| Record name | Schinifoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80554-58-1 | |
| Record name | Schinifoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080554581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Schinifoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Schinifoline and where is it found?
A1: Schinifoline is a prenylated 2-quinolinone alkaloid []. It was first discovered in the plant Zanthoxylum schinifolium, also known as Japanese pepper, which is used as a spice and in traditional medicine in East Asia [, , ]. It has also been found in other Zanthoxylum species and in Tetradium ruticarpum [, ].
Q2: What is the molecular formula and weight of Schinifoline?
A2: The molecular formula of Schinifoline is C19H19NO2 and its molecular weight is 293.36 g/mol. These characteristics, along with its structure, have been elucidated using various spectroscopic techniques including UV, IR, 1H NMR, 13C NMR, COSY, NOESY and mass spectrometry [, ].
Q3: What are the known biological activities of Schinifoline?
A3: Schinifoline has shown promising antifungal and antiproliferative activities in several studies.
- Antifungal Activity: Schinifoline exhibits potent antifungal activity against Candida albicans, inhibiting its growth and biofilm formation in vitro []. Studies using the nematode Caenorhabditis elegans as a model organism further demonstrate its antifungal potential. Schinifoline treatment prolonged the lifespan of C. elegans infected with C. albicans and reduced fungal colonization in the nematode gut [].
- Antiproliferative Activity: Research indicates that Schinifoline demonstrates antiproliferative activity against various human cancer cell lines, including lung cancer (A549), breast cancer (MCF-7 and tamoxifen-resistant MCF7), and liver cancer (LX-2) cells [, ].
- Feeding Deterrent Activity: Schinifoline acts as a feeding deterrent for stored-product insects like Tribolium castaneum and Sitophilus zeamais [].
Q4: What is known about the mechanism of action of Schinifoline?
A4: While the precise mechanisms underlying Schinifoline's biological activities are not fully understood, some insights have emerged. In the context of its antifungal activity, it is suggested that Schinifoline may interfere with C. albicans morphogenesis, inhibiting the yeast-to-hyphae transition, a key virulence factor of this fungus []. Its antiproliferative activity in A549 lung cancer cells appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis, potentially by enhancing the cytotoxic effects of radiation therapy [].
Q5: How has Schinifoline been studied using Caenorhabditis elegans as a model organism?
A5: C. elegans serves as a valuable in vivo model to study the antifungal activity of Schinifoline. Researchers have utilized this nematode to investigate the impact of Schinifoline on lifespan, behavior (defecation cycle and locomotion), and fungal burden following C. albicans infection. Findings indicate that Schinifoline enhances the survival of infected nematodes, improves their physiological functions, and reduces fungal colonization in the gut []. Furthermore, whole transcriptome analysis of Schinifoline-treated C. elegans infected with C. albicans can provide insights into the molecular mechanisms underlying its antifungal effects.
Q6: What are the implications of the analytical methods used to study Schinifoline?
A6: Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) are essential for quantifying Schinifoline in plant material and biological samples [, ]. These methods contribute to quality control of botanical materials containing Schinifoline and aid in understanding its pharmacokinetics, distribution, and metabolism in biological systems.
Q7: What is the significance of identifying Schinifoline in Tetradium ruticarpum?
A7: The identification of Schinifoline in Tetradium ruticarpum fruit extracts, alongside other bioactive compounds, highlights the potential of this plant as a source of novel drug leads []. This finding contributes to our understanding of the phytochemical diversity and pharmacological potential of this traditional medicinal plant.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



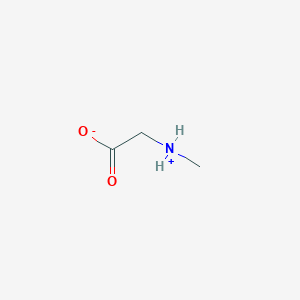

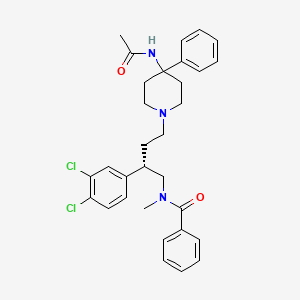
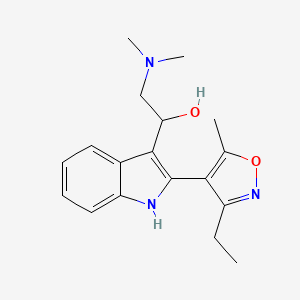
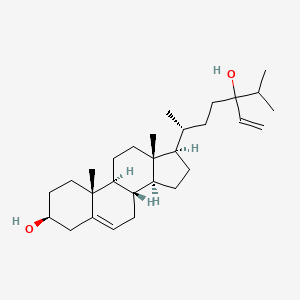
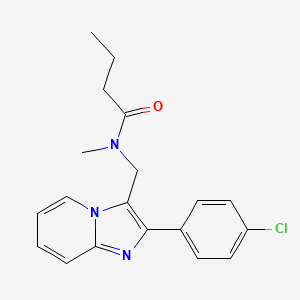
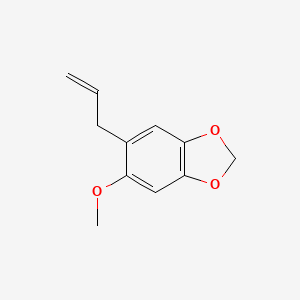

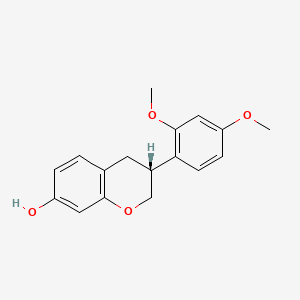
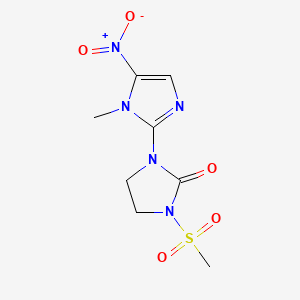
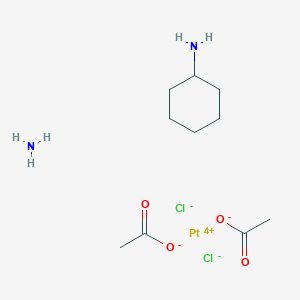
![(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B1681481.png)
![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)
